molecular formula C16H11F2NO7 B13707478 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester

6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester

Cat. No.: B13707478
M. Wt: 367.26 g/mol
InChI Key: VTOZCHLUHBJLNI-UHFFFAOYSA-N
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Description

6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester is a fluorescent dye that exhibits bright blue fluorescence emission near 460 nm. It is commonly used in biochemical and molecular biology applications due to its ability to form stable, covalent amide bonds with primary amines. This compound is particularly useful in labeling proteins, antibodies, and other amine-containing molecules for various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester typically involves the reaction of 6,8-Difluoro-7-hydroxy-4-methylcoumarin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the product’s consistency and quality .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester primarily undergoes substitution reactions. It reacts specifically and efficiently with primary amines to form stable amide bonds. This reaction is typically carried out at pH 7-9 .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines.

    Conditions: Room temperature, organic solvents like DMF, pH 7-9.

Major Products

The major product of the reaction between this compound and primary amines is a stable amide bond conjugate. This conjugate retains the fluorescent properties of the original compound, making it useful for various labeling applications .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester involves its ability to form covalent amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine groups of proteins, antibodies, and other molecules. The resulting conjugates retain the fluorescent properties of the original compound, allowing for their detection and analysis in various applications .

Comparison with Similar Compounds

6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester is unique due to its strong fluorescence even at neutral pH and its ability to form stable amide bonds with primary amines. Similar compounds include:

  • 7-hydroxycoumarin-3-carboxylic acid
  • 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
  • 7-amino-4-methylcoumarin

These compounds share similar fluorescent properties but differ in their specific applications and reactivity with various substrates .

Properties

Molecular Formula

C16H11F2NO7

Molecular Weight

367.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C16H11F2NO7/c1-6-7-4-9(17)14(23)13(18)15(7)25-16(24)8(6)5-12(22)26-19-10(20)2-3-11(19)21/h4,23H,2-3,5H2,1H3

InChI Key

VTOZCHLUHBJLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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